

Unveiling the Molecular Architecture of 1,3,5-Triethynylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,3,5-Triethynylbenzene

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This technical guide provides a comprehensive overview of the crystal structure of **1,3,5-triethynylbenzene**, a molecule of significant interest in materials science and as a building block for more complex organic structures. This document details the precise crystallographic parameters, intermolecular interactions, and the experimental protocols utilized for its determination, offering a foundational resource for researchers in the field.

Crystallographic Data

The crystal structure of **1,3,5-triethynylbenzene** has been determined by single-crystal X-ray diffraction.^[1] The key crystallographic data are summarized in the tables below, providing a quantitative description of the molecule's solid-state conformation and packing.

Crystal Data and Structure Refinement

Parameter	Value
CCDC Deposition Number	740315
Empirical Formula	C ₁₂ H ₆
Formula Weight	150.17
Temperature	180(2) K
Wavelength	0.71073 Å
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	a = 5.943(2) Å b = 9.756(3) Å c = 13.593(4) Å
$\alpha = 90^\circ \beta = 90^\circ \gamma = 90^\circ$	
Volume	787.3(4) Å ³
Z	4
Calculated Density	1.265 Mg/m ³

Selected Bond Lengths and Angles

Bond	Length (Å)	Angle	Degrees (°)
C(1)-C(2)	1.383(4)	C(6)-C(1)-C(2)	120.3(3)
C(1)-C(6)	1.387(4)	C(1)-C(2)-C(3)	119.9(3)
C(2)-C(3)	1.385(4)	C(2)-C(3)-C(4)	120.0(3)
C(3)-C(4)	1.381(4)	C(3)-C(4)-C(5)	120.3(3)
C(4)-C(5)	1.380(4)	C(4)-C(5)-C(6)	119.6(3)
C(5)-C(6)	1.388(4)	C(1)-C(6)-C(5)	119.9(3)
C(1)-C(7)	1.433(4)	C(2)-C(1)-C(7)	119.6(3)
C(7)-C(8)	1.185(4)	C(6)-C(1)-C(7)	120.1(3)
C(3)-C(9)	1.432(4)	C(2)-C(3)-C(9)	120.2(3)
C(9)-C(10)	1.186(4)	C(4)-C(3)-C(9)	119.8(3)
C(5)-C(11)	1.435(4)	C(4)-C(5)-C(11)	120.1(3)
C(11)-C(12)	1.183(4)	C(6)-C(5)-C(11)	120.3(3)
C(1)-C(7)-C(8)	178.1(3)		
C(3)-C(9)-C(10)	178.3(3)		
C(5)-C(11)-C(12)	178.2(3)		

Intermolecular Interactions

The crystal packing of **1,3,5-triethynylbenzene** is characterized by significant C–H \cdots π interactions.[1] Specifically, the acetylenic hydrogen atoms form contacts with the π -system of the triple bond of neighboring molecules, leading to the formation of zigzag networks within the crystal lattice. This type of interaction plays a crucial role in the supramolecular assembly and overall stability of the crystalline solid.

Experimental Protocols

Synthesis of 1,3,5-Triethynylbenzene

The synthesis of **1,3,5-triethynylbenzene** for crystallographic studies typically involves a Sonogashira coupling reaction. A common route starts from 1,3,5-tribromobenzene and a protected acetylene source, such as trimethylsilylacetylene.

Protocol:

- **Sonogashira Coupling:** To a solution of 1,3,5-tribromobenzene in a suitable solvent (e.g., a mixture of toluene and water), a palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine) are added.
- **Alkyne Addition:** Trimethylsilylacetylene is then added to the reaction mixture.
- **Reaction Conditions:** The reaction is typically stirred at an elevated temperature under an inert atmosphere until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
- **Deprotection:** Following the coupling reaction, the trimethylsilyl protecting groups are removed. This is often achieved by treating the reaction product with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol.
- **Purification:** The crude **1,3,5-triethynylbenzene** is then purified using standard laboratory techniques, such as column chromatography on silica gel, to yield the pure product.

Crystallization

Single crystals suitable for X-ray diffraction are obtained through slow evaporation of a saturated solution of the purified **1,3,5-triethynylbenzene** in an appropriate solvent.

Protocol:

- A minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of solvents) is used to dissolve the purified compound.
- The solution is filtered to remove any particulate matter.
- The filtered solution is left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.

- Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray analysis will form.

X-ray Data Collection and Structure Determination

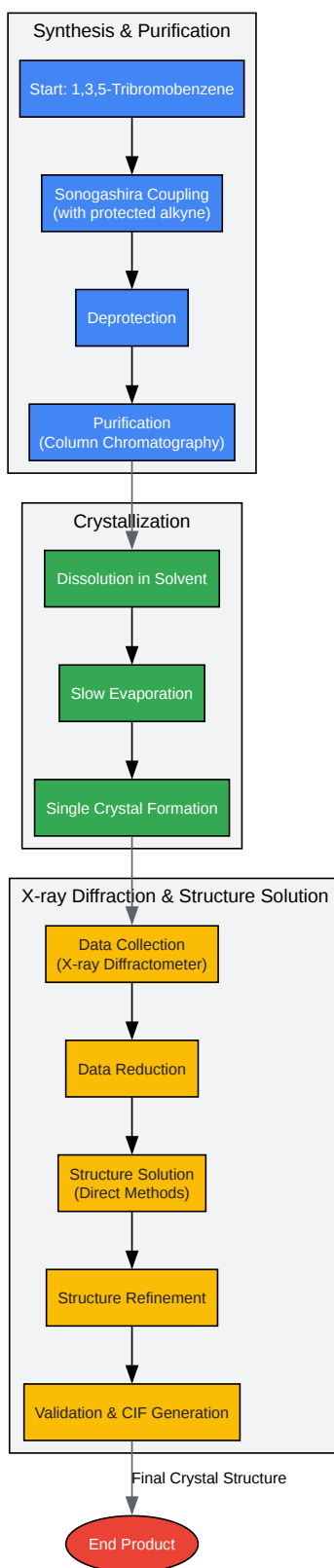
The determination of the crystal structure involves the following key steps, visualized in the workflow diagram below.

Protocol:

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a stream of cold nitrogen gas (e.g., at 180 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation) and detector. A series of diffraction images are collected as the crystal is rotated.
- **Data Reduction:** The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
- **Structure Solution:** The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
- **Structure Refinement:** The initial atomic model is refined against the experimental data using full-matrix least-squares methods. This process refines the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
- **Validation:** The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Visualization of Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of **1,3,5-triethynylbenzene** is depicted in the following diagram.



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Caption: Experimental workflow for the crystal structure determination of **1,3,5-triethynylbenzene**.

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References

- 1. C–H \cdots π interactions in ethynylbenzenes: the crystal structures of ethynylbenzene and 1,3,5-triethynylbenzene, and a redetermination of the structure of 1,4-diethynylbenzene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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